molecular formula C13H17N3O2S B2630140 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034566-64-6

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2630140
CAS No.: 2034566-64-6
M. Wt: 279.36
InChI Key: SQASHAUFXDKBQO-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a pyrazole ring, an ethoxyethyl chain, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the ethoxyethyl chain: The pyrazole ring is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the ethoxyethyl derivative.

    Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone, elemental sulfur, and a nitrile.

    Coupling of the thiophene ring with the ethoxyethyl pyrazole: This step involves the reaction of the thiophene derivative with the ethoxyethyl pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethyl chain and thiophene ring could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzofuran-3-yl)acetamide: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the pyrazole and thiophene rings, which can impart distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-13(10-12-2-9-19-11-12)14-4-7-18-8-6-16-5-1-3-15-16/h1-3,5,9,11H,4,6-8,10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQASHAUFXDKBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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